N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide
Description
N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide: is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group and an oxolanone ring in its structure suggests it may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c1-17(2,3)19(10-12-4-6-14(18)7-5-12)15(20)8-13-9-16(21)22-11-13/h4-7,13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIKUXRBMNNCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=C(C=C1)F)C(=O)CC2CC(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butylamine with 4-fluorobenzyl chloride to form N-tert-butyl-N-[(4-fluorophenyl)methyl]amine. This intermediate is then reacted with 2-(5-oxooxolan-3-yl)acetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxolanone ring to a diol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or diols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the fluorophenyl group suggests it may interact with biological targets in a specific manner, making it a candidate for drug development. Studies may focus on its activity against certain enzymes or receptors, as well as its pharmacokinetic properties.
Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The oxolanone ring can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
- N-tert-butyl-N-[(4-chlorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide
- N-tert-butyl-N-[(4-bromophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide
- N-tert-butyl-N-[(4-methylphenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide
Comparison: Compared to its analogs, N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide exhibits unique properties due to the presence of the fluorine atom Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
